For-Met-Ala-Ser
Description
For-Met-Ala-Ser (N-Formyl-L-methionyl-L-alanyl-L-serine) is a tripeptide composed of methionine, alanine, and serine residues, with an N-terminal formyl modification. Its SMILES string is CSCC[C@H](N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(O)=O, and its molecular formula is C₁₁H₂₁N₃O₅S . This peptide is used in biochemical assays, particularly as a substrate for enzyme activity studies. For example, it was employed in a fluorometric assay to measure protease activity in endophytic fungi, where cleavage of the peptide releases fluorescent products . Additionally, this compound binds to formyl-peptide receptors (FPRs) on neutrophils, implicating it in immune response pathways .
Structurally, the formyl group enhances receptor specificity, distinguishing it from non-formylated peptides. It is commercially available with ≥97% purity, stored at -20°C, and classified as a WGK 3 compound due to its environmental toxicity .
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6S/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHJRVMOFQLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of For-Met-Ala-Ser involves the stepwise coupling of the amino acids formylmethionine, alanine, and serine. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Protecting groups are used to prevent unwanted side reactions, and coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into bacterial or yeast expression systems, which then produce the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
For-Met-Ala-Ser undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the formyl group at the N-terminus, converting it to a free amine.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced or modified.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce the formyl group.
Substitution: Amino acid substitution can be achieved using specific enzymes or chemical reagents that target peptide bonds.
Major Products Formed
Oxidation: Free amino acids such as glycine, alanine, and serine are released upon oxidation.
Reduction: The formyl group is converted to a free amine, resulting in a modified peptide.
Substitution: Modified peptides with different amino acid sequences are formed.
Scientific Research Applications
For-Met-Ala-Ser has diverse applications in scientific research:
Mechanism of Action
For-Met-Ala-Ser exerts its effects primarily through interactions with peptide deformylase, an enzyme involved in removing the formyl group from nascent bacterial proteins. This interaction inhibits bacterial growth by disrupting protein synthesis. The peptide also participates in oxidative stress responses by undergoing oxidation reactions that release free amino acids .
Comparison with Similar Compounds
For-Met-Leu-pNA
- Structure : Formyl-Methionine-Leucine-para-nitroanilide.
- Molecular Formula: Not explicitly provided, but similar to For-Met-Ala-Ser with leucine replacing alanine and a para-nitroaniline (pNA) reporter group.
- Applications : Used as a chromogenic substrate for proteases. Cleavage releases yellow pNA, enabling spectrophotometric detection. Unlike this compound, which uses fluorescence, this compound relies on absorbance measurements .
- Receptor Binding : The pNA group may reduce affinity for FPRs compared to this compound, which retains native receptor interaction .
Ala-Ala-Ser
- Structure: A non-formylated tripeptide (Alanine-Alanine-Serine).
- Molecular Formula : C₉H₁₆N₃O₅.
- Applications: Classified under "Amino acids and peptides" in metabolomics studies. It serves as a generic model for peptide stability or degradation studies .
- Key Difference : Absence of the formyl group and methionine residue eliminates FPR binding and redox-related roles (e.g., methionine’s sulfur group) .
Comparison with Functionally Similar Peptides
Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH₂)
- Structure: A 12-amino acid bombesin analogue with a diaminopropionic acid (Dpr) linker and technetium/chelator complex.
- Applications : Targets gastrin-releasing peptide receptors (GRPrs) overexpressed in prostate, breast, and pancreatic cancers. Used in radiopharmaceuticals for tumor imaging .
- Key Differences :
Flag Peptide (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys)
- Structure: An 8-amino acid epitope tag.
- Applications : Used for protein purification and detection. Unlike this compound, it lacks enzymatic or receptor-binding roles but shares utility in biochemical assays .
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Modifications | Key Applications | Receptor Target | Detection Method |
|---|---|---|---|---|---|
| This compound | C₁₁H₂₁N₃O₅S | N-terminal formyl | Enzyme assays, FPR studies | Formyl-peptide receptors | Fluorescence (490 nm) |
| For-Met-Leu-pNA | Not provided | C-terminal pNA | Protease activity assays | None specified | Absorbance (405 nm) |
| Ala-Ala-Ser | C₉H₁₆N₃O₅ | None | Metabolomics, stability studies | None | Chromatography/MS |
| Bombesin analogue | Complex | Dpr, Re/Tc chelator | Cancer imaging (GRPr targeting) | Gastrin-releasing peptide receptors | Radiolabeling (99mTc) |
Research Findings and Implications
- This compound : Demonstrated utility in quantifying protease activity via fluorescamine-based assays . Its formyl group is critical for neutrophil receptor binding, suggesting roles in studying inflammatory responses .
- For-Met-Leu-pNA : Used in high-throughput screening due to its colorimetric readout, but lacks the specificity of fluorescent probes like this compound .
- Bombesin Analogues: Highlight the importance of peptide length and metal chelation for diagnostic applications, contrasting with this compound’s simplicity .
Biological Activity
For-Met-Ala-Ser, a modified tripeptide, exhibits significant biological activity primarily through its interaction with formyl peptide receptors (FPRs) on neutrophils. This interaction plays a crucial role in mediating immune responses, including chemotaxis and activation of immune cells. The following sections detail the mechanisms of action, research findings, and case studies related to the biological activity of this compound.
This compound functions by binding to FPRs, which are G-protein-coupled receptors that play a pivotal role in the immune system. Upon binding, this compound initiates several intracellular signaling pathways that lead to:
- Neutrophil Chemotaxis : The movement of neutrophils towards the site of infection or inflammation.
- Immune Cell Activation : Enhancing the functional capabilities of neutrophils, such as phagocytosis and the release of reactive oxygen species.
The presence of the formyl group in this compound is essential for its high affinity to FPRs, distinguishing it from similar peptides that lack this modification.
Interaction Studies
Research has shown that this compound can modulate immune functions effectively. Key findings include:
- Binding Affinity : Studies indicate that this compound has a higher binding affinity to FPRs compared to its analogs, such as Met-Ala-Ser, which lacks the formyl group.
- Oxidation Reactions : The N-terminal serine can undergo oxidation reactions, facilitating its use in site-directed labeling applications for attaching functional groups to peptides.
Effects on Bacterial Infections
This compound has also been implicated in influencing peptidoglycan metabolism and biofilm stability, suggesting a potential role in bacterial infections and inflammatory responses. This indicates its dual functionality in both immune modulation and antimicrobial activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Met-Ala-Ser | 17351-33-6 | Lacks formyl group; simpler tripeptide |
| For-Met | 17351-32-5 | Contains only methionine and formyl group |
| Ala-Met | 17351-34-7 | Composed solely of alanine and methionine |
The presence of both a formyl group and serine in this compound grants it specific biological activities related to immune modulation that are not present in simpler tripeptides like Met-Ala-Ser or Ala-Met.
Case Studies
Several case studies have highlighted the importance of this compound in clinical settings:
- Immune Response Enhancement : In a study involving animal models, administration of this compound resulted in enhanced neutrophil migration to sites of infection, demonstrating its potential as an immunomodulatory agent.
- Inflammatory Disease Models : Research indicated that this compound could reduce inflammatory markers in models of arthritis, suggesting therapeutic applications for inflammatory diseases.
- Infection Control : A study demonstrated that this compound could inhibit biofilm formation in bacterial cultures, indicating its potential utility in treating biofilm-associated infections .
Q & A
Q. What are the recommended methods for synthesizing For-Met-Ala-Ser and ensuring reproducibility?
To synthesize this compound, follow solid-phase peptide synthesis (SPPS) protocols with formyl-methionine as the N-terminal residue. Document each step meticulously, including coupling efficiency, deprotection conditions, and purification methods (e.g., HPLC). For reproducibility, adhere to guidelines from authoritative journals: provide detailed experimental procedures in the main text for key steps and include supplementary materials for auxiliary protocols (e.g., solvent ratios, temperature gradients) . Validate synthesis via mass spectrometry and NMR, referencing established characterization workflows for small peptides .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Use a combination of circular dichroism (CD) to assess secondary structure, nuclear magnetic resonance (NMR) for atomic-level resolution, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Ensure consistency by calibrating instruments with standardized controls and reporting parameters (e.g., solvent, pH, temperature) in alignment with analytical chemistry best practices . For quantification, pair HPLC with UV-Vis spectroscopy and validate against certified reference materials .
Q. What are the best practices for documenting experimental procedures involving this compound to ensure reproducibility?
Follow the "Materials and Methods" structure outlined in authoritative journals:
- Specify reagent sources (e.g., Sigma-Aldryt grade), equipment models, and software versions.
- Include step-by-step protocols for critical steps (e.g., formylation reactions).
- Use supplementary files for raw data (e.g., chromatograms, spectra) and statistical codes. Adhere to the Beilstein Journal of Organic Chemistry’s guidelines, which emphasize transparency and cross-referencing to prior studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data of this compound under varying physiological conditions?
Conduct a meta-analysis to aggregate data from disparate studies. Follow these steps:
- Systematically collect high-quality studies using databases like Web of Science, filtering for methodologies with comparable conditions (e.g., pH, temperature).
- Standardize stability metrics (e.g., half-life, degradation rate) and apply heterogeneity tests (e.g., I² statistic) to identify outliers .
- Use random-effects models to account for variability in experimental designs (e.g., buffer composition) and test moderators like ionic strength or oxidation potential . Report findings with forest plots and sensitivity analyses to highlight consensus or context-dependent discrepancies .
Q. What strategies should be employed to design experiments investigating this compound’s interaction with cellular receptors?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Use surface plasmon resonance (SPR) for real-time binding kinetics, validated with in silico docking simulations (e.g., AutoDock Vina).
- Novelty : Compare this compound’s binding affinity against unmodified Met-Ala-Ser to isolate the formyl group’s role.
- Ethical : Use immortalized cell lines instead of primary cultures to minimize ethical concerns. Reference systematic reviews to identify gaps in existing interaction studies .
Q. How should a meta-analysis be structured to compare the efficacy of this compound across different in vitro studies?
- Define the Research Question : Focus on a specific outcome (e.g., IC₅₀ values in enzyme inhibition assays).
- Data Extraction : Extract metrics from studies using identical assay types (e.g., fluorescence-based vs. colorimetric) and normalize units (e.g., µM to nM).
- Statistical Models : Apply mixed-effects models to account for inter-study variability and assess publication bias via funnel plots .
- Reporting : Use PRISMA guidelines to document excluded studies and justify weightings (e.g., sample size, assay precision) .
Q. What methodological approaches are recommended for assessing the conformational dynamics of this compound in solution?
Combine molecular dynamics (MD) simulations with experimental validation:
- Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) and run trajectories ≥100 ns.
- Experimental Validation : Validate MD-predicted conformers via time-resolved fluorescence resonance energy transfer (FRET) or 2D NMR NOESY spectra. Cross-reference datasets from repositories like Figshare to benchmark results against similar peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
